Isopentyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentyl 3,5-dinitrobenzoate, also known as nitrocellulose, is a highly explosive chemical compound used in various scientific research applications. It is primarily used in the field of chemistry, biochemistry, and material science. Nitrocellulose is a versatile compound that has numerous advantages and limitations for lab experiments.
Mechanism of Action
Nitrocellulose works by binding to proteins and other biomolecules through non-specific interactions. It is a hydrophobic compound that interacts with hydrophobic regions of the biomolecules. The binding of Isopentyl 3,5-dinitrobenzoatese to proteins and other biomolecules is reversible and depends on the strength of the interaction.
Biochemical and Physiological Effects:
Nitrocellulose has no known biochemical or physiological effects on living organisms. It is an inert compound that does not interact with biological systems. However, it is highly explosive and can cause severe damage if mishandled.
Advantages and Limitations for Lab Experiments
Nitrocellulose has numerous advantages and limitations for lab experiments. It is a versatile compound that can be used in various biochemical and biophysical assays. It is also easy to handle and store. However, Isopentyl 3,5-dinitrobenzoatese is highly explosive and requires careful handling and strict safety protocols. It is also prone to degradation over time, which can affect its performance in lab experiments.
Future Directions
There are numerous future directions for the use of Isopentyl 3,5-dinitrobenzoatese in scientific research. One potential direction is the development of new assays and techniques that utilize Isopentyl 3,5-dinitrobenzoatese as a substrate. Another direction is the modification of Isopentyl 3,5-dinitrobenzoatese to improve its properties and performance in lab experiments. Additionally, the use of Isopentyl 3,5-dinitrobenzoatese in the development of new materials and explosives is an area of active research.
Conclusion:
In conclusion, Isopentyl 3,5-dinitrobenzoatese is a highly explosive compound that has numerous applications in scientific research. It is primarily used in the field of chemistry, biochemistry, and material science. Nitrocellulose is a versatile compound that has numerous advantages and limitations for lab experiments. It is easy to handle and store, but requires careful handling and strict safety protocols. There are numerous future directions for the use of Isopentyl 3,5-dinitrobenzoatese in scientific research, including the development of new assays and techniques, modification of Isopentyl 3,5-dinitrobenzoatese, and the use of Isopentyl 3,5-dinitrobenzoatese in the development of new materials and explosives.
Synthesis Methods
The synthesis of Isopentyl 3,5-dinitrobenzoatese involves the reaction of cellulose with a mixture of nitric and sulfuric acid. The reaction results in the formation of a highly explosive compound that is soluble in various organic solvents. The synthesis process requires careful handling and strict safety protocols to prevent any accidents or explosions.
Scientific Research Applications
Nitrocellulose has numerous applications in scientific research. It is primarily used in the field of chemistry and biochemistry for the analysis of proteins, nucleic acids, and other biomolecules. Nitrocellulose is used as a substrate for Western blotting, a technique used to detect specific proteins in a sample. It is also used in the analysis of DNA and RNA through the Southern and Northern blotting techniques, respectively.
properties
CAS RN |
10574-12-6 |
---|---|
Molecular Formula |
C12H14N2O6 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
3-methylbutyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C12H14N2O6/c1-8(2)3-4-20-12(15)9-5-10(13(16)17)7-11(6-9)14(18)19/h5-8H,3-4H2,1-2H3 |
InChI Key |
OVANGOIYCAFEOP-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
Benzoic acid, 3,5-dinitro-, 3-Methylbutyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.